molecular formula C11H12O3 B12335368 Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

Cat. No.: B12335368
M. Wt: 192.21 g/mol
InChI Key: JTWBYPDPPJPVCN-GQCTYLIASA-N
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Description

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various plants. The compound’s structure includes a phenyl ring substituted with a hydroxyl group and a methyl group, along with a propenoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The biological effects of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate are often attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the ester moiety can interact with enzymes and proteins to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Similar structure but lacks the ester moiety.

    Coumaric Acid: Contains a hydroxyl group on the phenyl ring but differs in the position of the double bond.

    Ferulic Acid: Similar structure with an additional methoxy group on the phenyl ring.

Uniqueness

Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3-7,12H,1-2H3/b6-4+

InChI Key

JTWBYPDPPJPVCN-GQCTYLIASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)/C=C/C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CC(=O)OC

Origin of Product

United States

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